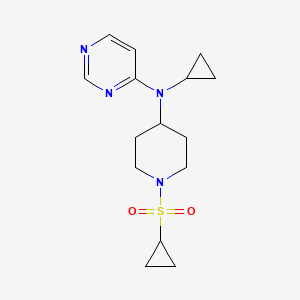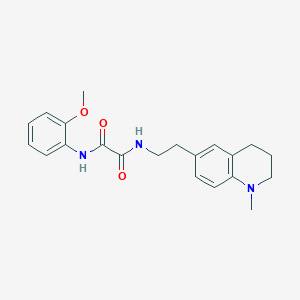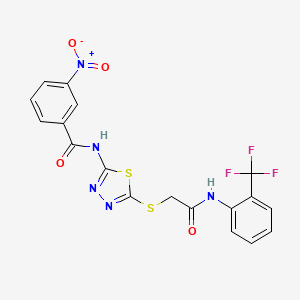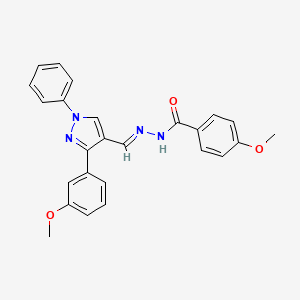![molecular formula C19H23N3O2 B2665392 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2319720-18-6](/img/structure/B2665392.png)
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial/Anticancer Applications
Antimicrobial and Anticancer Potential : Research by Kayarmar et al. (2014) on derivatives of azabicyclooctan-ones, related structurally to the specified compound, has demonstrated significant antimicrobial and anticancer activities. The study indicates the promise of these derivatives as antibacterial and anticancer agents, showcasing their ability to inhibit β-tubulin, which suggests a potential mechanism for their effects (Kayarmar et al., 2014).
Enantioselective Syntheses of Tropane Alkaloids : Another significant application involves the synthesis of tropane alkaloids, highlighting a method that could potentially be applied to the synthesis of related compounds, including "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one" (Mao et al., 2014).
Synthetic Methodologies and Applications
Versatile Synthetic Methods : The synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum have been explored, indicating the importance of synthetic versatility in developing therapeutics against protozoal infections (Weis et al., 2008).
Dicationic Molten Salt Catalysis : Research on the use of dicationic molten salt for the synthesis of various derivatives underlines the role of innovative catalytic approaches in the efficient synthesis of complex molecules, potentially including "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one" (Nazari et al., 2022).
Antiprotozoal Activity of Bicyclic Diamines : The antiprotozoal activity of bicyclic diamines, which include imidazole derivatives, against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, underscores the therapeutic potential of these compounds in treating protozoal infections (Faist et al., 2013).
properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14(24-18-5-3-2-4-6-18)19(23)22-15-7-8-16(22)12-17(11-15)21-10-9-20-13-21/h2-6,9-10,13-17H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPBAWLBCPKKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(C2)N3C=CN=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-phenoxypropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)
![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)
![4-methyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2665317.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)




![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

